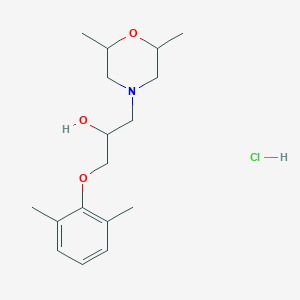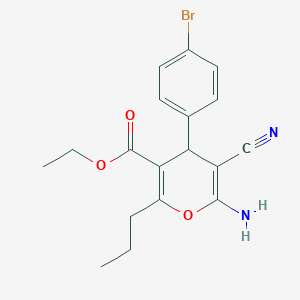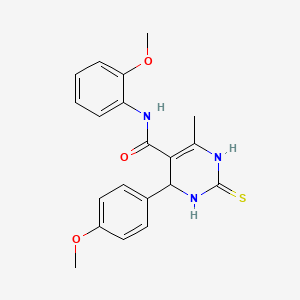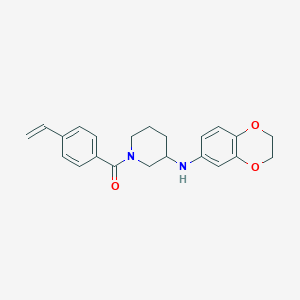
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a selective β2-adrenoceptor agonist that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride selectively activates β2-adrenoceptors, leading to a variety of biochemical and physiological effects. Activation of β2-adrenoceptors leads to the relaxation of smooth muscle, resulting in bronchodilation. It also increases cardiac output by increasing heart rate and contractility. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been shown to stimulate glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has a variety of biochemical and physiological effects that make it a useful tool for scientific research. It has been shown to induce bronchodilation in animal models, making it a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has also been shown to increase cardiac output, making it a potential treatment for heart failure. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been shown to stimulate glycogenolysis and gluconeogenesis, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has several advantages as a tool for scientific research. It is a selective β2-adrenoceptor agonist, meaning that its effects can be specifically attributed to the activation of these receptors. It also has a relatively long half-life, allowing for sustained activation of β2-adrenoceptors. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride also has several limitations. It has a relatively low potency compared to other β2-adrenoceptor agonists, meaning that higher concentrations may be required to achieve desired effects. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has a relatively short duration of action, making it less suitable for long-term studies.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride. One potential area of research is the development of more potent and selective β2-adrenoceptor agonists. Another potential area of research is the investigation of the effects of β2-adrenoceptor agonists on gene expression and protein synthesis. Finally, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride could be used to investigate the role of β2-adrenoceptors in other physiological processes, such as immune function and wound healing.
Synthesemethoden
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 2-(2,6-dimethylphenoxy)propanol. This intermediate is then reacted with morpholine in the presence of a catalyst to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of β2-adrenoceptors in various physiological processes, including bronchodilation, cardiac function, and glucose metabolism. 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has also been used to investigate the effects of β2-adrenoceptor agonists on gene expression and protein synthesis.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-6-5-7-13(2)17(12)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENXICKTDXHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=CC=C2C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)
![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)





![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)

methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
